1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one
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Overview
Description
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of triazoloquinoxalines This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, an isopropyl group, and a piperazine moiety substituted with a methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This action is significant for the treatment of various neurological conditions .
Preparation Methods
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazoloquinoxaline core, followed by the introduction of the isopropyl group and the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
For industrial production, the synthesis may be scaled up using optimized reaction conditions to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids, making it a valuable tool in biochemical research.
Medicine: The compound shows promise as a therapeutic agent due to its potential pharmacological activities, such as binding to specific receptors and modulating biological pathways.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also contains a triazoloquinoxaline core and a piperazine moiety.
Naftopidil: An alpha-1 adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha-1 adrenergic receptor antagonist with structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2S/c1-17(2)23-27-28-24-25(26-18-8-4-5-9-19(18)31(23)24)34-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)33-3/h4-11,17H,12-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPZGZNCASVFFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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